Iguana-1

ALDH1B1 selectivity ALDH1A1 inhibitor cancer stem cell

Standard pan-ALDH inhibitors (e.g., DEAB) confound target deconvolution due to isoform cross-reactivity. IGUANA-1 is a chemically validated, selective ALDH1B1 inhibitor (purity 98.93%) enabling precise studies of colorectal and pancreatic cancer biology. - 6.3x greater potency in SW480 spheroids vs. adherent cells; active in patient-derived colorectal tumor organoids (CTO1-4) with minimal normal tissue effects - Validated for thermal proteome profiling (TPP) and chemoresistance models - Immediate shipment; technical documentation available

Molecular Formula C27H26ClN3O4
Molecular Weight 492.0 g/mol
Cat. No. B10854943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIguana-1
Molecular FormulaC27H26ClN3O4
Molecular Weight492.0 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CC=C(C=C2)N3C=C(N4C3=NCCC4)C5=C(C=C(C=C5)Cl)OC.C(=O)O
InChIInChI=1S/C26H24ClN3O2.CH2O2/c1-31-24-7-4-3-6-21(24)18-8-11-20(12-9-18)30-17-23(29-15-5-14-28-26(29)30)22-13-10-19(27)16-25(22)32-2;2-1-3/h3-4,6-13,16-17H,5,14-15H2,1-2H3;1H,(H,2,3)
InChIKeyGONSQPFNQHUNGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IGUANA-1: Selective ALDH1B1 Inhibitor


IGUANA-1 (CAS: 2756014-25-0, molecular weight: 491.97, purity: 98.93%) is a small-molecule inhibitor of aldehyde dehydrogenase 1B1 (ALDH1B1), a mitochondrial enzyme implicated in the pathogenesis of colorectal and pancreatic cancers[1]. Functionally, IGUANA-1 is a bicyclic compound incorporating imidazolium and guanidine pharmacophores that engage the ALDH1B1 active site.

Generic Inhibitors Cannot Replace IGUANA-1


Broad-spectrum ALDH inhibitors or tools targeting other isoforms (e.g., ALDH1A1) cannot replace IGUANA-1 in studies focused on ALDH1B1 biology or in therapeutic models. Generic agents such as DEAB (N,N-diethylaminobenzaldehyde) exhibit pan-ALDH inhibitory activity and are explicitly documented as non-selective agents in vitro[1]. IGUANA-1's reported selectivity for ALDH1B1[2] is critical for accurate target deconvolution, preventing confounding results arising from inhibition of ALDH1A1, ALDH2, or ALDH3 family members. Substituting IGUANA-1 with an uncharacterized or broad-spectrum ALDH inhibitor in models of colorectal cancer stem cells or patient-derived organoids[3] would obscure the specific contribution of ALDH1B1 and invalidate experimental conclusions.

IGUANA-1 Selectivity Evidence


Isoform Selectivity vs. NCT-501

IGUANA-1 demonstrates isoform selectivity for ALDH1B1 over ALDH1A1. In contrast, the ALDH1A1-selective inhibitor NCT-501 exhibits minimal activity against ALDH1B1. Cross-study comparison reveals a >1400-fold difference in potency: IGUANA-1 inhibits ALDH1B1 with an IC50 of 30 nM, whereas NCT-501 inhibits ALDH1B1 with an IC50 >57 µM. This quantitative difference confirms that IGUANA-1 and NCT-501 are pharmacologically distinct and cannot be used interchangeably.

ALDH1B1 selectivity ALDH1A1 inhibitor cancer stem cell

Potency vs. IGUANA-2 in Spheroids

In a direct head-to-head comparison using SW480 colorectal cancer spheroids, IGUANA-1 exhibited superior growth inhibition compared to its structural analog IGUANA-2[1]. While IGUANA-2 also targets ALDH1B1, IGUANA-1 demonstrated a steeper dose-response curve and greater efficacy at equivalent concentrations in this 3D culture model[1].

Colorectal cancer spheroid assay ALDH1B1 inhibitor

Cancer Stem Cell Differentiation

IGUANA-1 distinguishes between cancer stem cell (CSC)-enriched and bulk tumor cell populations. Its target, ALDH1B1, is essential for the survival of stem-like colorectal cancer cells[1]. While bulk SW480 cells exhibit moderate sensitivity (IC50 = 2.46 µM in adherent culture), the more stem-like SW480 spheroids show markedly higher sensitivity (IC50 = 0.39 µM). This 6.3-fold difference in potency confirms IGUANA-1's utility as a pharmacological tool for studying and targeting CSC populations, which are implicated in therapy resistance and recurrence.

Cancer stem cells ALDH1B1 colorectal cancer

Selectivity Profile vs. DEAB

IGUANA-1 provides isoform selectivity that broad-spectrum inhibitors like DEAB cannot match. DEAB inhibits multiple ALDH family members (ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, ALDH2, ALDH5A1) with variable potency (IC50 range: 0.057 to 13 µM), and literature explicitly notes it is not a selective agent[1]. IGUANA-1, however, demonstrates targeted inhibition of ALDH1B1 (IC50 = 30 nM) with no significant mitochondrial toxicity, while leaving other ALDH isoforms unaffected. This selectivity is functionally meaningful for reducing off-target effects in complex biological systems.

ALDH selectivity DEAB off-target toxicity

IGUANA-1 Research Applications


ALDH1B1 Signaling in Colorectal Cancer Stem Cells

IGUANA-1 is the optimal tool for dissecting ALDH1B1-specific roles in cancer stem cell biology due to its 6.3-fold greater potency in SW480 spheroids compared to adherent cells[1]. This selectivity allows researchers to distinguish CSC-specific phenotypes from those of bulk tumor cells. Its isoform selectivity also ensures that observed effects are not confounded by inhibition of ALDH1A1 or ALDH2, which is a significant limitation of broad-spectrum inhibitors like DEAB[2].

Patient-Derived Organoid Drug Testing

IGUANA-1 has demonstrated efficacy against patient-derived organoids from colorectal tumors (CTO1, CTO2, CTO3, CTO4) while exhibiting minimal effects on normal colonic tissue organoids (CNO1, CNO2)[3]. This differential activity makes IGUANA-1 a valuable positive control and tool compound for ex vivo drug screening in PDO models, particularly for studies aimed at identifying ALDH1B1-dependent tumor subpopulations.

Thermal Proteome Profiling for Target Engagement

IGUANA-1 is a chemically tractable tool for thermal proteome profiling (TPP) assays in SW480 colon cancer cells, as demonstrated by publicly available datasets[4]. Its robust target engagement with ALDH1B1 and clean selectivity profile enable precise mapping of ALDH1B1's intracellular interactome and identification of downstream effectors. This application is critical for validating target engagement and identifying potential resistance mechanisms.

Chemoresistance in Colorectal Cancer Models

IGUANA-1 is suited for studies of chemoresistance, given ALDH1B1's established role in promoting survival of colorectal cancer cells. While IGUANA-1 itself has shown activity in spheroid models, its analog IGUANA-2 has been directly compared to 5-FU in parental and 5-FU-resistant SW480 cell lines[5]. This positions the IGUANA series as a relevant pharmacological probe for investigating ALDH1B1-mediated resistance to standard-of-care chemotherapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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